molecular formula C8H14N2O3 B1599043 1-D-Alanyl-L-proline CAS No. 61430-12-4

1-D-Alanyl-L-proline

Cat. No.: B1599043
CAS No.: 61430-12-4
M. Wt: 186.21 g/mol
InChI Key: WPWUFUBLGADILS-RITPCOANSA-N
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Description

1-D-Alanyl-L-proline is a dipeptide composed of the amino acids alanine and proline. This compound is known for its role in various biochemical processes and its potential applications in scientific research. The structure of this compound includes a peptide bond between the carboxyl group of alanine and the amino group of proline, forming a stable and biologically active molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-D-Alanyl-L-proline can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of alanine and the carboxyl group of proline. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle multiple reactions simultaneously. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-D-Alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of the amino acids, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the peptide bond or the side chains of the amino acids.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or stability.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-D-Alanyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used in studies of peptide synthesis and structure-activity relationships.

    Biology: The compound is utilized in research on protein folding, enzyme-substrate interactions, and cellular uptake mechanisms.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a bioactive peptide.

    Industry: The compound is used in the development of new materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which 1-D-Alanyl-L-proline exerts its effects involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

1-D-Alanyl-L-proline can be compared with other dipeptides such as:

    L-Alanyl-L-proline: Similar in structure but with different stereochemistry.

    L-Alanyl-L-alanine: Another dipeptide with alanine but lacking the proline residue.

    L-Prolyl-L-alanine: A dipeptide with the same amino acids but in reverse order.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of proline, which induces a turn in the peptide chain. This structural feature can influence the compound’s biological activity and stability, making it distinct from other dipeptides.

Properties

IUPAC Name

(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWUFUBLGADILS-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210369
Record name 1-D-Alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61430-12-4
Record name D-Alanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61430-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-D-Alanyl-L-proline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-D-Alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-D-alanyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.057
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Record name 1-D-ALANYL-L-PROLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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